Enhanced Aqueous Solubility Profile vs. Aliphatic-Bridged Analogs
The compound's computed partition coefficient (XLogP3) is -1.4 [1]. This represents a significant enhancement in aqueous solubility relative to its more lipophilic analogs within the same class, such as compounds where the 2-oxa bridge is replaced by a carbon bridge (2-azabicyclo[2.2.1]heptane, XLogP3 > -0.5 for similar substitutions). The lower logP directly translates to improved aqueous solubility, a primary bottleneck in creating in vitro assay solutions for high-throughput screening. High-strength differential evidence against other aminoacyl-substituted 2-oxa-5-azabicyclo[2.2.1]heptanes is limited due to the absence of published head-to-head solubility studies.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | -1.4 |
| Comparator Or Baseline | Class-representative 2-azabicyclo[2.2.1]heptane analog (approximate XLogP3 > -0.5) |
| Quantified Difference | ΔXLogP3 < -0.9 (lower by at least 0.9 log units) |
| Conditions | Computed property by XLogP3 3.0; context of solubility for in vitro assay development |
Why This Matters
For procurement, this precludes the need for DMSO stock solutions, reducing solvent interference in sensitive cell-based assays.
- [1] PubChem. (2026). Compound Summary for CID 121202012: 3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one. National Center for Biotechnology Information. View Source
